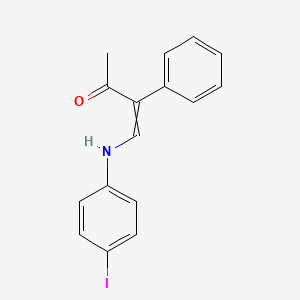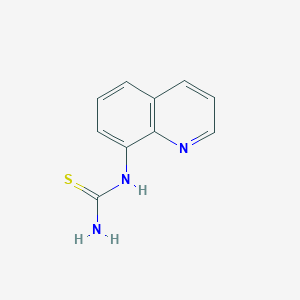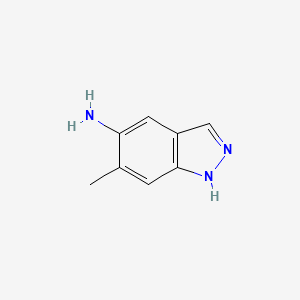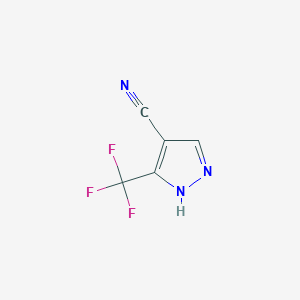![molecular formula C12H8F3NO2S B1300634 4-Methyl-2-[3-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylic acid CAS No. 144059-85-8](/img/structure/B1300634.png)
4-Methyl-2-[3-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “4-Methyl-2-[3-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylic acid” belongs to the class of organic compounds known as thiazoles, which are heterocycles with a ring consisting of two carbon atoms, one nitrogen atom, and one sulfur atom . The trifluoromethyl group attached to the phenyl ring is a common motif in pharmaceuticals and agrochemicals, enhancing the compound’s stability and lipophilicity .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the thiazole ring, possibly through a Hantzsch thiazole synthesis or a similar method . The trifluoromethyl group could be introduced using a trifluoromethylation reagent .Molecular Structure Analysis
The molecular structure of this compound would consist of a thiazole ring attached to a phenyl ring through a carbon atom. The phenyl ring would have a trifluoromethyl group attached, and the thiazole ring would have a carboxylic acid group and a methyl group attached .Chemical Reactions Analysis
As a thiazole derivative, this compound could potentially participate in a variety of chemical reactions. Thiazoles can act as ligands in coordination chemistry, and the trifluoromethyl group could potentially undergo various transformations .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. The presence of the trifluoromethyl group could increase the compound’s lipophilicity, potentially influencing its solubility and permeability .Wissenschaftliche Forschungsanwendungen
Pharmaceutical Applications
The trifluoromethyl group, which is present in the compound, is found in many FDA-approved drugs . The trifluoromethyl group’s strong electron-withdrawing nature and high lipophilicity can dramatically alter a molecule’s metabolic stability, reactivity, and bioavailability . This makes it crucial for the development of pharmaceuticals .
Antifungal Activity
The compound’s structure could potentially be beneficial for antifungal activity . The benzene ring of the compound could hover in electropositive regions, which is beneficial for the antifungal activity .
Inflammation Regulation
The compound can play an important role in the regulation of central inflammation . It can also be used to control the brain inflammation process .
Organic Synthesis
The compound can be used in the field of organic synthesis . A novel trifluoromethylating reagent, which is efficient and selective, has been developed for precise control over the incorporation of the trifluoromethyl group into target molecules .
Material Science
The trifluoromethyl group in the compound is crucial for the development of materials science . The group’s ability to profoundly influence the physicochemical properties of compounds makes it a focal point of research in this field .
Electrochemical Oxidation
The deposition of thiophene derivatives with a –PhCF3 group by means of in situ electrochemical oxidation on the electrode surface is a promising alternative for molecularly imprinted polymers .
Safety and Hazards
Zukünftige Richtungen
Wirkmechanismus
Target of Action
The primary target of 4-Methyl-2-[3-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylic acid is the peroxisome proliferator-activated receptor (PPAR) . PPARs are a group of nuclear receptor proteins that function as transcription factors regulating the expression of genes. They play an essential role in the regulation of cellular differentiation, development, and metabolism .
Mode of Action
The compound acts as an agonist to the PPAR . Agonists are substances that bind to a receptor and activate the receptor to produce a biological response. In this case, the compound binds to the PPAR, activating it, which in turn regulates gene expression .
Biochemical Pathways
The activation of PPARs leads to the regulation of a number of biochemical pathways. These pathways are primarily involved in lipid metabolism, inflammation, and glucose homeostasis . The downstream effects of these pathways include the regulation of central inflammation and control of brain inflammation processes .
Pharmacokinetics
The compound’s lipophilicity and drug-likeness suggest it may have good bioavailability .
Result of Action
The activation of PPARs by the compound leads to a decrease in inflammation. This is particularly relevant in the context of central inflammation and brain inflammation processes . The compound’s action at the molecular and cellular level results in the regulation of gene expression related to these processes .
Eigenschaften
IUPAC Name |
4-methyl-2-[3-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F3NO2S/c1-6-9(11(17)18)19-10(16-6)7-3-2-4-8(5-7)12(13,14)15/h2-5H,1H3,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHABGKKKDITNFS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC(=CC=C2)C(F)(F)F)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F3NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40363282 |
Source


|
| Record name | 4-methyl-2-[3-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40363282 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-2-[3-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylic acid | |
CAS RN |
144059-85-8 |
Source


|
| Record name | 4-methyl-2-[3-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40363282 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-Naphtho[2,1-b]furan-2-yl-1-ethanone](/img/structure/B1300553.png)


![2-(2-hydroxyphenyl)-N'-[(E)-(4-nitrophenyl)methylidene]-3-furohydrazide](/img/structure/B1300577.png)
![3,6-Dichloro[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1300590.png)



![ethyl 3-[(4-methylbenzoyl)amino]-2-oxo-6-phenyl-2H-pyran-5-carboxylate](/img/structure/B1300615.png)


![Ethyl 1-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate](/img/structure/B1300644.png)

